2-Bromo-3-(pent-4-en-1-yloxy)pyridine
Description
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-bromo-3-pent-4-enoxypyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h2,5-7H,1,3-4,8H2 |
InChI Key |
ALYQPVXCYIGFBG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3-Position
The 3-position of 2-bromopyridine derivatives is frequently modified to tune electronic and steric properties. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, fluoroethoxy) increase the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
- Alkoxy groups (e.g., pentenyloxy, methoxymethoxy) improve solubility in organic solvents but may introduce steric hindrance, slowing reactions at the 2-bromo position .
- Heterocyclic substituents (e.g., tetrahydrofuran, pyridylmethoxy) enable applications in coordination chemistry and catalysis .
Impact of Substituents on Reactivity
Cross-Coupling Reactions
- 2-Bromo-3-(trifluoromethyl)pyridine : The trifluoromethyl group accelerates Suzuki couplings due to its electron-withdrawing nature, achieving >90% yields with aryl boronic acids .
- 2-Bromo-3-(pent-4-en-1-yloxy)pyridine : The pentenyloxy group moderately activates the bromine for couplings but requires longer reaction times (24–48 hours) compared to trifluoromethyl analogs (6–12 hours) .
Nucleophilic Aromatic Substitution (SNAr)
Physicochemical Properties
| Compound Name | Melting Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|
| 2-Bromo-3-(methoxymethoxy)pyridine | 35–37 | 1.499 | 2.82 |
| 2-Bromo-3-(trifluoromethyl)pyridine | Not reported | 1.61 | 3.05 |
| 2-Bromo-3-(pent-4-en-1-yloxy)pyridine | Not reported | ~1.3 (estimated) | ~2.5 |
| 2-Bromo-3-((tetrahydrofuran-3-yl)oxy)pyridine | Not reported | 1.32 | 1.98 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(pent-4-en-1-yloxy)pyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 2-bromo-3-hydroxypyridine with pent-4-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Alternative routes include Suzuki-Miyaura coupling using a boronic ester intermediate derived from the pent-4-en-1-yl chain .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic signals include pyridine protons (δ 7.5–8.5 ppm), allylic protons (δ 5.0–5.5 ppm), and methylene groups adjacent to oxygen (δ 3.5–4.5 ppm).
- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₀H₁₁BrN₂O (exact mass calculated).
- FT-IR : Confirm the presence of C-Br (550–650 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches.
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coat) due to potential acute oral toxicity (LD₅₀: 300–2000 mg/kg) and skin irritation risks.
- Environmental Precautions : Avoid aqueous discharge; collect waste in halogenated solvent containers. Environmental hazard data suggests moderate aquatic toxicity (EC₅₀ for water fleas: ~17 mg/L) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX or ORTEP-III software can determine bond angles, torsion angles (e.g., pent-4-en-1-yl chain conformation), and halogen bonding interactions. Challenges include crystal twinning; optimize crystallization via vapor diffusion (e.g., dichloromethane/pentane). Refinement with SHELXL accounts for disorder in the alkene moiety .
Q. How to address contradictions in reaction yields during scale-up?
- Methodological Answer :
- Statistical Design : Use a factorial design (e.g., 3²) to test variables like temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF).
- Mechanistic Insight : Lower yields at scale may stem from inefficient mixing or side reactions (e.g., elimination of the pent-4-en-1-yl group). Monitor intermediates via LC-MS to identify bottlenecks .
Q. What strategies optimize functionalization via cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh₃)₄ (1–5 mol%), a boronic acid/ester, and Na₂CO₃ in THF/H₂O (3:1) at 80°C.
- Buchwald-Hartwig Amination : Introduce amines using Pd₂(dba)₃/Xantphos (2.5 mol%) and Cs₂CO₃ in toluene at 110°C.
- Troubleshooting : For low conversions, pre-activate the catalyst or switch to BrettPhos ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
